Cas no 898366-69-3 (5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties
Names and Identifiers
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- 5-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
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- Inchi: 1S/C19H24ClN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3
- InChI Key: JWQXQCLIWPVPOW-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(C3=CC=C(Cl)C=C3)N3CCN(CCO)CC3)=C(O)N12
5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0468-20mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-2mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-15mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-100mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-3mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-4mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-10μmol |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-5mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-40mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2631-0468-25mg |
5-[(4-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898366-69-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Related Literature
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on 5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
5-(4-Chlorophenyl)4-(2-Hydroxyethyl)piperazin-1-ylmethyl-2-Ethyl-1,2,4-Triazolo[3,2-b][1,3]Thiazol-6-Ol: A Comprehensive Overview
CAS No 898366-69-3 refers to the compound known as 5-(4-chlorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethyl-2-ethyl-1,2,4-triazolo[3,2-b][1,3]thiazol-6-ol, a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in targeting specific biological pathways, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is characterized by a piperazine ring fused with a triazolo-thiazole system. The presence of a hydroxyl group (-OH) and a chlorine atom introduces hydrophilic and electron-withdrawing properties, respectively. These functional groups play a crucial role in determining the compound's reactivity and bioavailability. The long-tail keywords such as "piperazine-based heterocycles" and "triazolo-thiazole derivatives" have become focal points in recent chemical literature, underscoring the importance of this compound in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed multi-component reactions and microwave-assisted synthesis to optimize the production process. These techniques not only enhance yield but also reduce reaction time, making the compound more accessible for large-scale studies. The use of green chemistry principles in its synthesis aligns with current trends toward sustainable chemical practices.
In terms of pharmacological activity, this compound has shown potential as an anti-inflammatory agent. Studies conducted on cellular models have demonstrated its ability to inhibit key enzymes involved in inflammatory responses. Additionally, preliminary results suggest that it may possess antioxidant properties, further broadening its therapeutic applications. The integration of these findings with computational modeling techniques has provided deeper insights into its mechanism of action.
The structural versatility of this compound also lends itself to modifications aimed at improving its pharmacokinetic profile. Researchers are exploring strategies such as bioisosteric replacements and prodrug design to enhance its solubility and bioavailability. These efforts are supported by advanced analytical techniques like NMR spectroscopy and mass spectrometry, which provide critical data for structural elucidation and quality control.
Moreover, the compound's interaction with biological targets has been investigated using molecular docking studies. These studies reveal potential binding affinities with receptors implicated in neurodegenerative diseases, opening new avenues for drug discovery. Collaborative research initiatives between academic institutions and pharmaceutical companies are driving further exploration into its therapeutic potential.
In conclusion, the compound with CAS No 898366-69-3 represents a promising lead in the field of medicinal chemistry. Its unique structure, coupled with recent advancements in synthesis and pharmacological studies, positions it as a valuable tool in drug development. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of therapeutic interventions.
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